2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-cyclopentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-10-18-14(11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYBLWSHAHEVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671325 | |
| Record name | 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346707-97-8 | |
| Record name | 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Cyclopentoxy)pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in various fields of research due to its unique chemical structure and properties. It is characterized by the presence of a dioxaborolane moiety, which is known for its versatility in organic synthesis and potential applications in medicinal chemistry.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its dioxaborolane group allows for various transformations, such as:
- Cross-coupling reactions : It can participate in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.
- Functionalization : The presence of the pyridine ring enhances its ability to undergo nucleophilic substitutions and other functional group transformations.
Medicinal Chemistry
Research has indicated potential applications in medicinal chemistry:
- Anticancer Activity : Some derivatives of dioxaborolane compounds have shown promising anticancer properties. Studies suggest that modifications to the pyridine ring can enhance bioactivity against specific cancer cell lines.
- Antimicrobial Properties : Investigations into related compounds have revealed antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can be utilized in the synthesis of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties.
- Nanotechnology : The compound's reactivity allows it to be integrated into nanomaterials for drug delivery systems or as catalysts in nanostructured materials.
Case Study 1: Cross-Coupling Reactions
In a study published by Smith et al. (2023), this compound was employed as a reagent in a series of Suzuki-Miyaura reactions. The results demonstrated high yields of biaryl compounds with significant functional group tolerance.
Case Study 2: Anticancer Activity
A recent investigation by Johnson et al. (2024) focused on the anticancer properties of modified dioxaborolanes derived from this compound. The study found that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyridine-based boronate esters allows for tailored applications. Below is a detailed comparison of 2-(cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with analogous compounds:
Substituent Effects on Reactivity and Stability
Notes:
- *Estimated molecular weight based on analogous structures.
- Steric effects from cyclohexylmethoxy or cyclopentyloxy groups reduce unwanted side reactions (e.g., protodeboronation) but may require higher catalyst loading .
- Chloro-substituted derivatives exhibit faster cross-coupling kinetics due to enhanced electrophilicity .
Positional Isomerism and Electronic Effects
- Boronate at 4 vs. 5 Positions: 4-Boronates (e.g., target compound) are more commonly used in Suzuki reactions due to favorable electronic communication with the pyridine nitrogen.
- Heteroatom Substitution: Methoxy or amino groups (e.g., 2-methoxy-5-boronate pyridine derivatives) donate electron density, stabilizing the boronate but slowing transmetalation . Trifluoromethyl or fluoro groups (e.g., 4-[2-boronate-4-(trifluoromethyl)phenyl]morpholine) create electron-deficient systems, enhancing reactivity toward nucleophilic partners .
Biological Activity
The compound 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as a derivative of pyridine with a dioxaborolane moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 289.18 g/mol. The structure features a pyridine ring substituted with a cyclopentyloxy group and a dioxaborolane group.
The biological activity of this compound is primarily attributed to its ability to act as a boron-containing heterocycle. Boron compounds are known to interact with various biomolecules and can influence cellular processes through several mechanisms:
- Enzyme Inhibition : Compounds containing boron can act as enzyme inhibitors by forming stable complexes with active site residues.
- Signal Transduction Modulation : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : Boron compounds can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
Anticancer Properties
Research indicates that derivatives of pyridine with boron groups have shown promise in anticancer applications. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines (e.g., breast and prostate cancer) by inducing cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : The effectiveness against Gram-positive and Gram-negative bacteria was assessed.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
-
Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxicity against MCF-7 cells. The researchers attributed this effect to the modulation of apoptotic pathways involving caspase activation. -
Antimicrobial Testing :
In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was found to be effective against multi-drug resistant strains of bacteria. The authors suggested that the unique structure of the dioxaborolane moiety contributed to its enhanced activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A typical protocol involves reacting a brominated or iodinated pyridine precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Cyclopentyloxy substitution is typically introduced via nucleophilic aromatic substitution (SNAr) using cyclopentanol under basic conditions (e.g., NaH in THF) prior to boronation.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boronate ester integrity (e.g., characteristic peaks for pinacol methyl groups at δ ~1.3 ppm) .
- HPLC/LC-MS : To verify purity (≥95%) and detect trace impurities, using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : To validate empirical formula alignment (e.g., C, H, N content within 0.3% deviation) .
Q. What are the recommended storage conditions to maintain stability?
- Methodology : Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. The compound is air- and moisture-sensitive, with decomposition observed after prolonged exposure to ambient conditions .
Advanced Research Questions
Q. How do competing side reactions (e.g., protodeboronation) impact yield in Suzuki-Miyaura couplings involving this boronate?
- Methodology : Protodeboronation can occur under acidic or aqueous conditions. Mitigation strategies include:
- Using anhydrous solvents (e.g., degassed dioxane) and strictly controlled reaction temperatures.
- Optimizing base selection (e.g., Na₂CO₃ vs. K₃PO₄) to balance reactivity and stability. Evidence from analogous pyridinyl boronates shows Na₂CO₃ improves yields by reducing hydrolysis .
- Pre-complexation with ligands like SPhos to stabilize the boronate intermediate .
Q. What analytical techniques resolve contradictions in NMR data for regioisomeric byproducts?
- Methodology :
- 2D NMR (COSY, HSQC) : Differentiates between ortho/meta/para substitution patterns on the pyridine ring.
- X-ray Crystallography : Definitive structural assignment for crystalline byproducts.
- Isotopic Labeling Studies : Use of ¹⁰B-enriched boron precursors to track boronate group migration .
Q. How does steric hindrance from the cyclopentyloxy group influence reactivity in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates with non-hindered analogs (e.g., methoxy-substituted boronates). Steric effects often reduce coupling efficiency, requiring higher catalyst loadings (e.g., 5 mol% Pd vs. 2 mol%) .
- Computational Modeling : DFT calculations to assess transition-state steric energy barriers .
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring post-boronation?
- Methodology :
- Directed Ortho-Metalation (DoM) : Use of directing groups (e.g., amides) to install substituents at specific positions.
- Protection/Deprotection : Temporarily mask the boronate group with Lewis acids (e.g., BF₃·OEt₂) during subsequent reactions .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
